
(E)-4-(2-Ethoxyvinyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(2-Ethoxyvinyl)benzonitrile is an organic compound characterized by the presence of an ethoxyvinyl group attached to a benzonitrile core. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-Ethoxyvinyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with ethoxyacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated to promote the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
(E)-4-(2-Ethoxyvinyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The ethoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-(2-ethoxyvinyl)benzoic acid.
Reduction: Formation of 4-(2-ethoxyvinyl)benzylamine.
Substitution: Formation of substituted derivatives like 4-bromo-4-(2-ethoxyvinyl)benzonitrile.
科学研究应用
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of (E)-4-(2-Ethoxyvinyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxyvinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions.
相似化合物的比较
Similar Compounds
4-(2-Methoxyvinyl)benzonitrile: Similar structure with a methoxy group instead of an ethoxy group.
4-(2-Ethoxyethyl)benzonitrile: Similar structure with an ethoxyethyl group instead of an ethoxyvinyl group.
Uniqueness
(E)-4-(2-Ethoxyvinyl)benzonitrile is unique due to the presence of the ethoxyvinyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness can be leveraged in various chemical and biological applications.
属性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
4-[(E)-2-ethoxyethenyl]benzonitrile |
InChI |
InChI=1S/C11H11NO/c1-2-13-8-7-10-3-5-11(9-12)6-4-10/h3-8H,2H2,1H3/b8-7+ |
InChI 键 |
UNWSACYQPMYFFU-BQYQJAHWSA-N |
手性 SMILES |
CCO/C=C/C1=CC=C(C=C1)C#N |
规范 SMILES |
CCOC=CC1=CC=C(C=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Azabicyclo[5.1.0]octane](/img/structure/B13001303.png)
![Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(III)](/img/structure/B13001305.png)
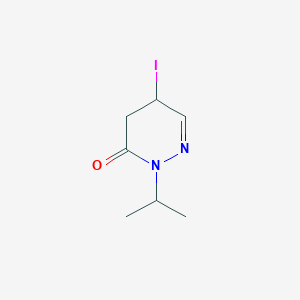
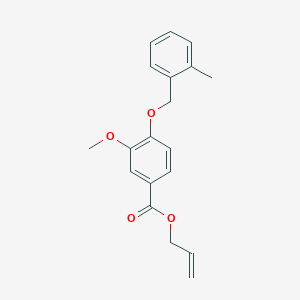


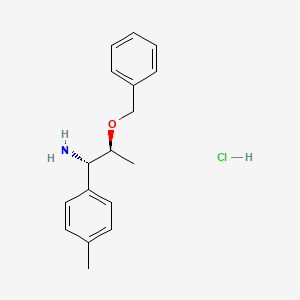

![5-(2-hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B13001346.png)

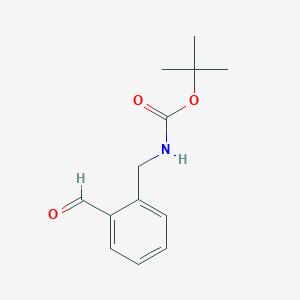
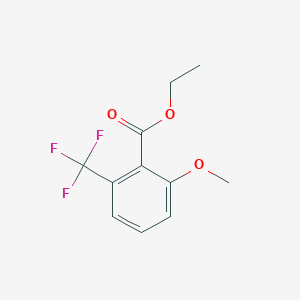

![(7S)-5'-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1',2',3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3'-indole]-2',5-dione](/img/structure/B13001380.png)
